molecular formula C16H15FN2O2 B2609586 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903307-61-8

2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2609586
CAS No.: 1903307-61-8
M. Wt: 286.306
InChI Key: KTGHDVCTQGOCGY-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a fluorinated phenyl group, a pyridinyl ether, and an azetidine ring. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.

    Attachment of the Pyridinyl Ether: The pyridinyl ether moiety can be attached through etherification reactions involving pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the phenyl group.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Substitution reactions might occur at the fluorophenyl group or the pyridinyl ether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propanone
  • 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butanone

Uniqueness

The uniqueness of 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone lies in its specific structural features, such as the combination of the fluorophenyl group, pyridinyl ether, and azetidine ring. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGHDVCTQGOCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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